Thymidine 5'-diphosphoric acid trisodium salt

説明

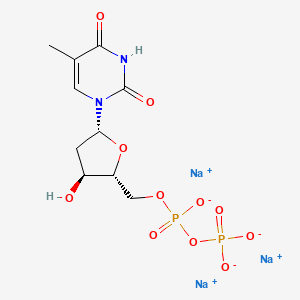

Thymidine 5’-diphosphoric acid trisodium salt is a nucleotide analog, specifically a diphosphate ester of thymidine. It is a crucial intermediate in the biosynthesis of deoxyribonucleic acid (DNA) and plays a significant role in various biochemical processes. The compound is characterized by its molecular formula C10H13N2Na3O11P2 and a molecular weight of 468.14 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine 5’-diphosphoric acid trisodium salt typically involves the phosphorylation of thymidine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the diphosphate ester .

Industrial Production Methods: Industrial production of Thymidine 5’-diphosphoric acid trisodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels required for research and pharmaceutical applications .

化学反応の分析

Types of Reactions: Thymidine 5’-diphosphoric acid trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thymidine 5’-triphosphate.

Reduction: Reduction reactions can convert it back to thymidine.

Substitution: It can participate in nucleophilic substitution reactions, where the diphosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Thymidine 5’-triphosphate: Formed through oxidation.

Thymidine: Formed through reduction.

Various substituted thymidine derivatives: Formed through nucleophilic substitution.

科学的研究の応用

Biochemical Research

Role in DNA Synthesis:

Thymidine 5'-diphosphoric acid trisodium salt is integral to the synthesis of DNA, serving as a substrate for DNA polymerases during replication. It is involved in the phosphorylation process that adds nucleotides to the growing DNA strand. The compound's structure allows it to be incorporated into DNA, influencing genetic studies and molecular cloning techniques.

Enzymatic Reactions:

The compound is utilized in various enzymatic assays to study nucleotide metabolism and enzyme kinetics. For instance, it can serve as a substrate for kinases, allowing researchers to investigate phosphorylation processes that are vital for cellular signaling pathways.

Pharmaceutical Applications

Potential Anticancer Agent:

Recent studies suggest that this compound may exhibit anticancer properties. Its structural similarity to thymidine allows it to interfere with DNA replication in rapidly dividing cancer cells. Research indicates that modifications of this compound can enhance its efficacy as an anticancer drug, making it a candidate for further clinical trials .

Therapeutic Use in Genetic Disorders:

The compound has been explored for its potential use in treating genetic disorders linked to nucleotide metabolism. By supplementing with thymidine derivatives, researchers aim to correct metabolic deficiencies that lead to conditions such as mitochondrial diseases.

Molecular Biology Techniques

Polymerase Chain Reaction (PCR):

this compound is crucial in PCR protocols as it provides the necessary building blocks for DNA amplification. Its use enhances the specificity and yield of PCR products, making it essential for genetic analysis, cloning, and sequencing applications.

Nucleotide Analogs:

This compound serves as a model for developing nucleotide analogs used in various molecular biology applications. These analogs can be employed to study enzyme specificity and substrate interactions, providing insights into nucleic acid chemistry.

Case Studies and Research Findings

作用機序

The mechanism of action of Thymidine 5’-diphosphoric acid trisodium salt involves its incorporation into DNA during replication. It acts as a substrate for DNA polymerases, facilitating the elongation of the DNA strand. The compound’s diphosphate group is essential for its recognition and binding by the polymerase enzymes.

類似化合物との比較

Thymidine 5’-triphosphate: A triphosphate analog with similar biochemical properties but higher phosphorylation state.

Deoxyuridine diphosphate: Another nucleotide analog with a different base (uracil instead of thymine).

Cytidine diphosphate: A nucleotide analog with cytosine as the base.

Uniqueness: Thymidine 5’-diphosphoric acid trisodium salt is unique due to its specific role in DNA synthesis and repair. Its diphosphate group makes it a versatile intermediate in various biochemical pathways, distinguishing it from other nucleotide analogs .

生物活性

Thymidine 5'-diphosphoric acid trisodium salt (TdP) is a nucleotide derivative that plays a crucial role in various biological processes, particularly in DNA synthesis and cellular metabolism. This article explores the biological activity of TdP, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound has the molecular formula and is characterized by its three sodium ions that enhance its solubility in aqueous solutions. The compound's structure allows it to participate in enzymatic reactions as a substrate or inhibitor, influencing metabolic pathways critical for cellular functions.

Inhibition of Thymidine Kinase

One of the primary biological activities of TdP is its role as an inhibitor of thymidine kinase (TK), an enzyme essential for DNA synthesis. By inhibiting TK, TdP can reduce the proliferation of cells, making it a candidate for antiviral and anticancer therapies. Studies have demonstrated that TdP effectively competes with natural substrates for binding to TK, leading to decreased enzymatic activity and subsequent impacts on nucleotide metabolism.

Impact on Cellular Processes

TdP influences several cellular processes, including:

- DNA Synthesis: As a substrate for DNA polymerases, TdP is integral to DNA replication and repair mechanisms.

- Cell Signaling: It modulates cell signaling pathways by affecting the phosphorylation states of various proteins involved in cell cycle regulation.

- Gene Expression: TdP plays a role in regulating gene expression through its involvement in nucleotide metabolism, which is vital for RNA synthesis .

Applications in Research and Medicine

TdP is extensively used in biochemical research and pharmaceutical development:

- Enzymatic Assays: It serves as a substrate to study the kinetics and specificity of DNA polymerases.

- Molecular Biology Techniques: TdP is utilized in PCR, DNA sequencing, and cloning techniques.

- Therapeutic Development: Its inhibitory properties against TK make it a potential candidate for developing antiviral and anticancer drugs .

Antiviral Applications

A study explored the effects of TdP on viral replication. Researchers found that TdP significantly inhibited the replication of certain viruses by targeting their nucleic acid synthesis pathways. This suggests that TdP could be developed into antiviral agents targeting specific viral infections .

Cancer Treatment Research

In cancer research, TdP has been shown to impede the growth of tumor cells. A study demonstrated that treatment with TdP led to reduced cell viability in several cancer cell lines, indicating its potential as an anticancer therapeutic agent. The mechanism was attributed to its ability to disrupt nucleotide metabolism essential for rapid cell division.

Comparative Analysis with Similar Compounds

The following table compares TdP with other related nucleotides:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Thymidine 5'-triphosphate (TTP) | Contains three phosphate groups | Key player in energy transfer |

| Deoxyadenosine 5'-triphosphate (dATP) | Contains three phosphate groups | Essential for ATP-dependent processes |

| Cytidine 5'-triphosphate (CTP) | Contains ribose instead of deoxyribose | Involved in RNA synthesis |

The unique structure of TdP, particularly its diphosphate group, confers specific inhibitory properties that differentiate it from other nucleotides, enhancing its therapeutic potential.

特性

IUPAC Name |

trisodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYPEEZBYHQLDM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2Na3O11P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95648-78-5 | |

| Record name | Thymidine 5'-(trihydrogen diphosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。